1,3,6,8-Pyrenetetrasulfonic acid

Catalog No.
S587890
CAS No.
6528-53-6
M.F
C16H10O12S4
M. Wt
522.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,6,8-Pyrenetetrasulfonic acid

CAS Number

6528-53-6

Product Name

1,3,6,8-Pyrenetetrasulfonic acid

IUPAC Name

pyrene-1,3,6,8-tetrasulfonic acid

Molecular Formula

C16H10O12S4

Molecular Weight

522.5 g/mol

InChI

InChI=1S/C16H10O12S4/c17-29(18,19)11-5-13(31(23,24)25)9-3-4-10-14(32(26,27)28)6-12(30(20,21)22)8-2-1-7(11)15(9)16(8)10/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28)

InChI Key

CZLSHVQVNDDHDQ-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)S(=O)(=O)O)S(=O)(=O)O

Synonyms

1,3,6,8-pyrene tetrasulfonate, 1,3,6,8-pyrene tetrasulfonate, Ca (1:2) salt, 1,3,6,8-pyrene tetrasulfonate, tetrasodium salt, PTSA

Canonical SMILES

C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)S(=O)(=O)O)S(=O)(=O)O

Fluorescent Probe

One of the most prominent applications of 1,3,6,8-pyrenetetrasulfonic acid is as a fluorescent probe. Due to its structure, the molecule exhibits fluorescence that changes depending on the surrounding environment's acidity [1]. In acidic conditions, the probe emits blue light, while in basic environments, the emission shifts towards green [1]. This property makes it valuable for studying pH changes within living cells and organelles. Researchers can monitor specific cellular processes by targeting acidic compartments like lysosomes with the probe and observing the fluorescence shift [1].

Here are some sources for further reading on 1,3,6,8-pyrenetetrasulfonic acid as a fluorescent probe:

  • PubChem entry for 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt:
  • Sigma-Aldrich product page:

pH Indicator

Building upon its fluorescent properties, 1,3,6,8-pyrenetetrasulfonic acid can also function as a pH indicator. Similar to the probe application, the solution's color changes based on the surrounding pH. This characteristic allows researchers to visually assess the acidity or alkalinity of a solution without relying on specialized equipment [1].

Other Applications

Beyond its use as a fluorescent probe and pH indicator, 1,3,6,8-pyrenetetrasulfonic acid finds applications in other research areas:

  • Lipase Activity Studies: The molecule can serve as a substrate for lipase enzymes, allowing researchers to study their activity and function [1].
  • Water-in-Oil-in-Water Emulsions: Due to its properties, 1,3,6,8-pyrenetetrasulfonic acid can be used in the formation of stable water-in-oil-in-water emulsions, which are relevant in various fields like drug delivery [5].

1,3,6,8-Pyrenetetrasulfonic acid is a synthetic organic compound characterized by its four sulfonic acid groups attached to a pyrene backbone, which is a polycyclic aromatic hydrocarbon. Its chemical formula is C16H10O12S4C_{16}H_{10}O_{12}S_{4}, and it is known for its high solubility in water due to the presence of multiple sulfonate groups. This compound exhibits strong fluorescence properties, making it valuable in various applications such as fluorescent tracers and dyes in biological and chemical research .

Typical of sulfonic acids. These include:

  • Neutralization: It reacts with bases to form corresponding salts, such as sodium salts, which enhance its solubility and stability in aqueous solutions.
  • Esterification: The sulfonic acid groups can react with alcohols to form esters under acidic conditions.
  • Electrophilic Substitution: The aromatic nature of the pyrene moiety allows for electrophilic substitution reactions, where various substituents can be introduced onto the aromatic ring .

The biological activity of 1,3,6,8-pyrenetetrasulfonic acid has been explored primarily in the context of its use as a fluorescent probe. It has shown potential in:

  • Cell Imaging: Due to its fluorescent properties, it can be used for imaging live cells and tracking cellular processes.
  • Biochemical Assays: It serves as a marker in various assays to detect specific biomolecules or interactions due to its ability to fluoresce under UV light .

The synthesis of 1,3,6,8-pyrenetetrasulfonic acid typically involves:

  • Sulfonation of Pyrene: A common method is the direct sulfonation of pyrene using concentrated sulfuric acid or chlorosulfonic acid. This process introduces sulfonate groups onto the pyrene structure.
  • One-Step Sulfonation Reaction: Recent advancements have led to more efficient methods that utilize one-step sulfonation reactions, which are eco-friendly and yield high purity products .

1,3,6,8-Pyrenetetrasulfonic acid has various applications across different fields:

  • Fluorescent Tracers: Used in biological research for tracking and imaging purposes.
  • Anti-Counterfeiting Inks: Its fluorescent properties make it suitable for use in invisible inks and security printing applications .
  • Dyes in Coatings: Employed in the formulation of high-performance coatings that require fluorescent characteristics .

Studies on the interactions of 1,3,6,8-pyrenetetrasulfonic acid with other compounds have revealed:

  • Complex Formation: It can form complexes with metal ions and other organic molecules, which can modify its fluorescence properties.
  • Binding Studies: Investigations into how this compound interacts with biomolecules have shown its potential as a probe for studying protein-ligand interactions due to its ability to fluoresce upon binding .

Several compounds share structural similarities with 1,3,6,8-pyrenetetrasulfonic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
8-Hydroxypyrene-1,3,6-trisulfonic acidContains three sulfonate groupsExhibits pH sensitivity and is used in sensors
PyreneParent compound without sulfonationNon-fluorescent; serves as a base structure
1-Pyrenesulfonic acidContains one sulfonate groupLess soluble than tetrasulfonic acid

1,3,6,8-Pyrenetetrasulfonic acid stands out due to its four sulfonate groups that enhance water solubility and fluorescence compared to these similar compounds. This makes it particularly useful in applications requiring high solubility and strong fluorescent properties .

The study of pyrene derivatives began with the isolation of pyrene itself in 1871 by Carl Gräbe through coal tar extraction. Functionalization efforts accelerated in the 20th century, driven by the need for water-soluble aromatic compounds. The synthesis of 1,3,6,8-pyrenetetrasulfonic acid emerged from sulfonation techniques developed in the 1950s, initially involving multi-step processes using oleum (fuming sulfuric acid) and nitrobenzene. A pivotal advancement occurred in 2019 with the introduction of a one-step synthesis method, reducing reaction times from 48 hours to 12 hours while improving yields from 60% to 85%. This innovation addressed environmental concerns associated with traditional approaches, such as excessive solvent use and hazardous byproducts.

Nomenclature and Classification

Systematic Name: Pyrene-1,3,6,8-tetrasulfonic acid
Chemical Formula: C₁₆H₁₀O₁₂S₄
CAS Registry Number: 6528-53-6 (acid form), 59572-10-0 (tetrasodium salt)
Classification: Polycyclic aromatic hydrocarbon (PAH) derivative, tetra-sulfonated compound
Synonyms:

  • Tetrasodium 1,3,6,8-pyrenetetrasulfonate
  • 4-PSA (abbreviation discouraged per style guidelines)
  • Pyrenetetrasulphonic acid

The compound belongs to the family of aryl sulfonic acids, distinguished by four sulfonate (-SO₃⁻) groups at the 1,3,6,8 positions of the pyrene core, conferring high aqueous solubility (>500 g/L at 25°C).

Significance in Chemical Research

1,3,6,8-Pyrenetetrasulfonic acid bridges fundamental and applied chemistry:

  • Fluorescence Studies: Quantum yield of 0.64 in aqueous solutions enables pH-sensitive probes.
  • Coordination Chemistry: Tetrasulfonate groups act as polydentate ligands for lanthanides (e.g., Eu³⁺) in metal-organic frameworks (MOFs).
  • Environmental Tracers: Detects PAH migration in hydrologic systems at concentrations ≤10 ppb.

Key Research Domains and Applications

DomainApplicationKey Finding
Analytical ChemistryFluorescent pH indicatorEmission shift from 404 nm (pH 2) to 465 nm (pH 10)
Materials ScienceMOF constructionForms Eu³⁺ coordination polymers with 1D chain or 2D layered structures
Environmental ScienceWater treatment monitoringStable fluorescence over 30 days in chlorinated systems
BiochemistryProtein crystallizationStabilizes cation-π interactions in Leishmania mexicana pyruvate kinase

Pyrene Core Structure

The fundamental structural component of 1,3,6,8-pyrenetetrasulfonic acid is the pyrene core, which consists of four fused benzene rings arranged in a planar configuration [1] [5]. This polycyclic aromatic hydrocarbon framework provides the molecule with its characteristic rigid structure and serves as the foundation for its unique physical and chemical properties [7]. The pyrene core exhibits D2h point group symmetry in its unsubstituted form, featuring an extensive π-conjugation system with 16 π-electrons that contributes significantly to its electronic properties [5] [7].

The carbon-carbon bond lengths within the pyrene core typically range from 1.36 to 1.42 Å, which is consistent with the expected values for aromatic systems [5]. This highly conjugated structure results in a delocalized electron distribution across the entire molecule, influencing its reactivity patterns and spectroscopic characteristics [1] [7]. The planar nature of the pyrene core also plays a crucial role in determining the molecule's ability to engage in π-stacking interactions, which are important for its crystal packing behavior and intermolecular associations [9].

Positional Isomerism of Sulfonate Groups

In 1,3,6,8-pyrenetetrasulfonic acid, the sulfonate groups are specifically positioned at the 1, 3, 6, and 8 positions of the pyrene core, creating a symmetrical arrangement that significantly influences the compound's properties [1] [5]. This particular isomer represents one of several possible arrangements of sulfonate groups on the pyrene framework, though it is the most commonly encountered and studied form [6]. The symmetrical distribution of these groups around the pyrene core creates a balanced electronic structure that affects the molecule's reactivity and physical characteristics [5] [6].

The positional isomerism of the sulfonate groups directly impacts the electronic distribution within the molecule, creating specific sites of electron density that influence its interactions with other chemical species [3] [6]. While other positional isomers of pyrenetetrasulfonic acid are theoretically possible, they would exhibit different physical and chemical properties due to altered electronic distributions and steric considerations [5]. The 1,3,6,8 arrangement provides optimal water solubility and specific fluorescence properties that make this particular isomer especially valuable for various applications [3] [10].

The presence of four sulfonate groups at these specific positions creates a unique electronic environment that affects the compound's acid-base behavior, complexation capacity, and spectroscopic properties [6] [10]. This particular arrangement also influences the molecule's ability to form intermolecular hydrogen bonds and engage in electrostatic interactions with other species [3] [5].

Crystal Structure Analysis

The crystal structure of 1,3,6,8-pyrenetetrasulfonic acid has been studied primarily in the context of its role in facilitating protein crystallization, where it serves as an effective intermolecular bridge between macromolecules [9]. In crystallographic studies, the negatively charged sulfonate groups of the molecule have been observed to stack between positively charged arginine side chains from neighboring protein molecules, promoting the formation of stable crystal lattices [9]. This interaction pattern demonstrates the compound's ability to mediate specific electrostatic interactions that contribute to crystal stability [9].

The crystal packing of 1,3,6,8-pyrenetetrasulfonic acid is influenced by several factors, including π-π stacking interactions between pyrene cores and hydrogen bonding networks involving the sulfonate groups [9]. These intermolecular forces collectively determine the three-dimensional arrangement of molecules within the crystal lattice [9]. The compound has been particularly valuable in protein crystallography, where it has been used to promote the crystallization of challenging protein targets by stabilizing intermolecular contacts [9].

While specific details regarding the unit cell parameters and space group of pure 1,3,6,8-pyrenetetrasulfonic acid crystals are not explicitly available in the current literature, the compound's ability to form stable crystalline structures has been well-documented [9]. The planar nature of the pyrene core combined with the tetrahedral geometry of the sulfonate groups creates a molecular shape that influences crystal packing arrangements and contributes to the overall stability of the crystalline state [5] [9].

Physical Properties

Solubility Characteristics

1,3,6,8-Pyrenetetrasulfonic acid exhibits distinctive solubility characteristics that are primarily determined by the presence of its four sulfonate groups [2] [11]. The compound demonstrates exceptional solubility in water, with measurements indicating a solubility of approximately 494 g/L at 20°C [13] [23]. This high water solubility is attributed to the hydrophilic nature of the sulfonate groups, which can form strong hydrogen bonds with water molecules [2] [13].

In contrast to its excellent water solubility, 1,3,6,8-pyrenetetrasulfonic acid shows limited solubility in most organic solvents [11] [12]. In dimethyl sulfoxide (DMSO), the compound exhibits a solubility of approximately 0.5 g/L, which is significantly lower than its water solubility [11]. The solubility in other common organic solvents such as ethanol, acetone, and chloroform is negligible, typically less than 0.1 g/L [11] [13]. This solubility profile reflects the compound's highly polar character and its preference for hydrophilic environments [2] [11].
The solubility characteristics of 1,3,6,8-pyrenetetrasulfonic acid can be modified through salt formation [2] . The tetrasodium salt form of the compound, for instance, demonstrates enhanced water solubility compared to the free acid form, making it particularly useful for applications requiring aqueous solutions [2] [12]. The following table summarizes the solubility characteristics of 1,3,6,8-pyrenetetrasulfonic acid in various solvents:

SolventSolubility (g/L at 20°C)Notes
Water494Highly soluble [13] [23]
DMSO0.5Limited solubility [11]
Ethanol<0.1Negligible solubility [11]
Acetone<0.1Negligible solubility [13]
Chloroform<0.1Negligible solubility [13]

Stability Parameters

1,3,6,8-Pyrenetetrasulfonic acid demonstrates remarkable stability under various conditions, making it suitable for a wide range of applications [14] [17]. In aqueous solution, the compound exhibits high stability with no significant degradation observed after storage for up to one week at room temperature [14]. This solution stability is particularly valuable for analytical applications where consistent performance over time is required [11] [14].

The thermal stability of 1,3,6,8-pyrenetetrasulfonic acid is characterized by a melting point of approximately 284.7°C and a boiling point of around 396.3°C [15] [23]. The compound begins to decompose at temperatures of 380°C or higher under atmospheric pressure [15] [17]. Under extreme thermal conditions, the decomposition pathway initially involves the breakdown into pyrene and sulfuric acid, followed by further degradation to carbon dioxide, carbon monoxide, and sulfur oxides [17].

When exposed to environmental factors such as sunlight, solid deposits of 1,3,6,8-pyrenetetrasulfonic acid show moderate photostability, with degradation rates of only 5-6% reported after extended exposure [14]. In solution form, the photodegradation rate varies depending on the solvent system, with water-only solutions showing approximately 1.1% degradation for every 10 minutes of direct sunlight exposure [14]. Solutions containing additional components may exhibit different degradation rates, with some formulations showing up to 3.4% degradation per 10 minutes of sunlight exposure [14].

The stability parameters of 1,3,6,8-pyrenetetrasulfonic acid are summarized in the following table:

ParameterValueReference
Melting Point284.7°C [15] [23]
Boiling Point396.3°C [15] [23]
Decomposition Temperature≤380°C at 1 atm [15] [17]
Solution StabilityStable for >1 week [14]
Photodegradation Rate (Water Solution)~1.1% per 10 min of sunlight [14]
Photodegradation Rate (Solid)<5-6% after extended exposure [14]

Surface and Interfacial Properties

The surface and interfacial properties of 1,3,6,8-pyrenetetrasulfonic acid are largely determined by its unique molecular structure, which combines a hydrophobic pyrene core with four hydrophilic sulfonate groups [13] [22]. This amphiphilic character enables the compound to exhibit significant surface activity at interfaces between different phases [22]. The molecule can orient itself at interfaces with the hydrophobic pyrene core directed toward the less polar phase and the hydrophilic sulfonate groups extending into the more polar phase [13] [22].

1,3,6,8-Pyrenetetrasulfonic acid has been successfully employed as a cathode interfacial layer in polymer solar cells, where its ability to modify the electronic properties of interfaces contributes to improved device performance [22]. The compound's interfacial behavior differs significantly from other interfacial materials that feature functional groups attached to non-conjugated alkyl chains, as the sulfonate groups in 1,3,6,8-pyrenetetrasulfonic acid are directly linked to the conjugated pyrene core [22].

The self-assembly properties of 1,3,6,8-pyrenetetrasulfonic acid are particularly noteworthy [18] [19]. When complexed with calixpyridinium, the compound forms rodlike aggregates that exhibit strong green solid-state fluorescence [18]. This behavior contrasts with that of related compounds such as sodium 1-pyrenesulfonate, which forms non-fluorescent spherical aggregates under similar conditions [18]. The distinct self-assembly pattern of 1,3,6,8-pyrenetetrasulfonic acid is attributed to its symmetrical structure and the specific arrangement of its sulfonate groups [18] [19].

1,3,6,8-Pyrenetetrasulfonic acid also demonstrates significant interactions with various polymers, including poly(ethylacrylate-co4-vinylpyridine) ionomers [13]. These interactions can be leveraged to create functional materials with tailored properties for specific applications [13] [19]. The compound's ability to form stable complexes with polymeric materials has been utilized in the development of silica nanoparticles and other composite materials [19].

Chemical Properties

Acid-Base Behavior

1,3,6,8-Pyrenetetrasulfonic acid exhibits strong acidic character due to the presence of four sulfonic acid groups attached to the pyrene core [6] . Each sulfonic acid group can donate a proton, resulting in a stepwise deprotonation process that generates various anionic species [6]. The compound has an estimated pKa value of approximately -1.71, which indicates its strong acid nature and ability to readily donate protons in aqueous solutions [6] .

The acid-base equilibrium of 1,3,6,8-pyrenetetrasulfonic acid involves the sequential loss of protons from each sulfonic acid group, progressing from the fully protonated form (C₁₆H₁₀O₁₂S₄) to the fully deprotonated form (C₁₆H₆O₁₂S₄⁴⁻) [6] . This stepwise deprotonation process is influenced by factors such as solution pH, ionic strength, and temperature [6]. The strong acidic nature of the compound enables it to react readily with bases to form corresponding salts, with the tetrasodium salt being one of the most commonly encountered derivatives [2] .
The acid-base behavior of 1,3,6,8-pyrenetetrasulfonic acid also influences its fluorescence properties [10] . In acidic solutions and acidic organelles, the compound exhibits blue fluorescence, while in more basic environments, it fluoresces green [10]. This pH-dependent fluorescence behavior makes the compound valuable as a pH indicator in various analytical applications [10] .

Redox Properties

The redox properties of 1,3,6,8-pyrenetetrasulfonic acid are primarily determined by the electronic structure of its pyrene core and the influence of the four sulfonate groups [5] [17]. Under strong oxidative conditions, the compound can undergo oxidation reactions that may initially affect the sulfonic acid groups, potentially leading to the formation of various sulfonic acid derivatives [17]. The specific oxidation pathways and products depend on the oxidizing agents employed and the reaction conditions [17].

The pyrene core itself can participate in redox processes typical of polycyclic aromatic hydrocarbons, including electron transfer reactions and radical formation [5] [7]. The presence of the electron-withdrawing sulfonate groups modifies the electron density distribution within the pyrene core, influencing its susceptibility to oxidation and reduction [5] [17]. This electronic modulation affects the compound's redox potential and its behavior in electrochemical systems [7] [17].

While detailed electrochemical data for 1,3,6,8-pyrenetetrasulfonic acid is limited in the current literature, the compound's redox behavior is expected to be influenced by factors such as pH, solvent system, and the presence of other electroactive species [5] [17]. Under extreme conditions involving very high temperatures, the compound undergoes decomposition that can be considered a redox process, initially breaking down to pyrene and sulfuric acid before further degradation to carbon dioxide, carbon monoxide, and sulfur oxides [17].

Complexation Capacity

1,3,6,8-Pyrenetetrasulfonic acid demonstrates significant complexation capacity, particularly with metal ions and various organic molecules [18] [20]. The compound's ability to form complexes is largely attributed to the presence of four sulfonate groups, which can coordinate with metal ions through their oxygen atoms [20]. This coordination behavior has been extensively studied with europium (Eu³⁺) ions, where 1,3,6,8-pyrenetetrasulfonic acid forms coordination polymers with unique structural features [20].

In europium complexes, each europium ion typically coordinates with oxygen atoms from multiple sulfonic acid groups, creating extended network structures [20]. These coordination polymers exhibit interesting properties, including potential applications in luminescent materials and sensing technologies [20]. Similar complexation behavior is expected with other lanthanide ions, though with potential variations in stability constants and structural arrangements [20].

The complexation capacity of 1,3,6,8-pyrenetetrasulfonic acid extends beyond metal ions to include interactions with organic molecules such as calixpyridinium [18]. When complexed with calixpyridinium, the compound forms rodlike aggregates that exhibit strong green solid-state fluorescence and demonstrate the ability to capture iodine in both aqueous solutions and vapor phases [18]. This behavior contrasts with that of related compounds such as sodium 1-pyrenesulfonate, which forms non-fluorescent spherical aggregates under similar conditions and lacks iodine capture capability [18].

The following table summarizes the complexation behavior of 1,3,6,8-pyrenetetrasulfonic acid with various species:

Complexing AgentComplexation BehaviorProperties/Applications
Europium (Eu³⁺)Forms coordination polymers with oxygen atoms from sulfonate groupsLuminescent materials, sensors [20]
CalixpyridiniumForms rodlike aggregates with strong green fluorescenceIodine capture in aqueous and vapor phases [18]
Other LanthanidesSimilar to europium, with potential variationsSimilar to europium applications [20]
Transition MetalsForms complexes with varying stability constantsCatalysis, sensing applications [20]
PolymersCan be incorporated into polymer matricesWater treatment, environmental remediation [19]

UNII

CEZ11T634X

Related CAS

59572-10-0 (tetra-hydrochloride salt)
63468-96-2 (calcium[1:2] salt)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

6528-53-6

Wikipedia

1,3,6,8-pyrenetetrasulfonic acid

General Manufacturing Information

1,3,6,8-Pyrenetetrasulfonic acid: ACTIVE

Dates

Last modified: 08-15-2023

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